molecular formula C18H15F3N4O3 B2911369 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 1060351-39-4

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No. B2911369
M. Wt: 392.338
InChI Key: CSPSTYDPYMFCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N4O3 and its molecular weight is 392.338. The purity is usually 95%.
BenchChem offers high-quality 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one with 4-(trifluoromethoxy)aniline, followed by the addition of urea to form the final product.

Starting Materials
2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, 4-(trifluoromethoxy)aniline, Urea

Reaction
Step 1: 2,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is reacted with 4-(trifluoromethoxy)aniline in the presence of a suitable solvent and a base catalyst to form an intermediate product., Step 2: The intermediate product is then treated with urea in the presence of a suitable solvent and a base catalyst to form the final product, 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea.

properties

IUPAC Name

1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c1-10-3-8-14-22-11(2)15(16(26)25(14)9-10)24-17(27)23-12-4-6-13(7-5-12)28-18(19,20)21/h3-9H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPSTYDPYMFCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea

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